Paraherquamide E

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Paraherquamide E is a naturally occurring alkaloid found in the bark and leaves of several species of the genus Paraherquamides. It is a unique small molecule that has been the focus of much scientific research in recent years. It has been demonstrated to have a wide range of potential medicinal and therapeutic applications, making it an exciting area of research.

Scientific Research Applications

Structural Analysis

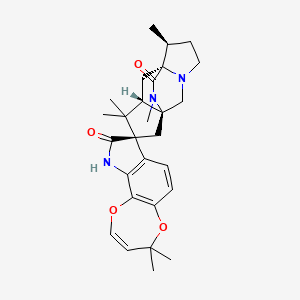

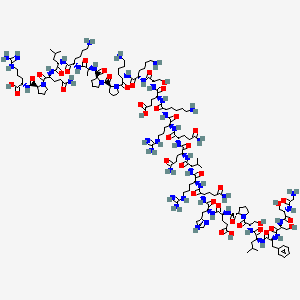

Paraherquamide E, also known as 14-de-oxy-paraherquamide A, is a complex compound with a structure that includes two pyrrolidine rings, a piperazine ring, and two piperidine rings . The two pyrrolidine rings adopt envelope conformations, the piperazine ring of the diaza-bicyclo-[2.2.2]octan-3-one unit adopts a boat conformation, and the two piperidine rings are in distorted boat conformations . This unique structure has been the subject of extensive research.

Anthelmintic Activity

Paraherquamide E has been identified as a potent anthelmintic, meaning it is effective against parasitic worms (helminths) . Its anthelmintic activity was demonstrated using gerbils infected with a parasitic nematode Trichostrongylus colubriformi .

Selectivity on Nicotinic Acetylcholine Receptors

Research has shown that Paraherquamide E acts selectively on the nematode L-type nicotinic acetylcholine receptors (nAChRs), but the mechanism of its selectivity was unknown . Recent studies have revealed that structural features of loop C, loop E, and loop F contribute to the L-type nAChR selectivity of the alkaloid .

Potential for Drug Design

The selectivity of Paraherquamide E on L-type nAChRs creates a new platform for the design of anthelmintic drugs targeting cholinergic neurotransmission in parasitic nematodes . This could lead to the development of more effective treatments for parasitic infections.

Biosynthetic Pathway

The biosynthetic pathway of Paraherquamide E is of interest to researchers due to its complex heptacyclic scaffold . Understanding this pathway could provide insights into the production of other complex natural products.

Toxicity Studies

Paraherquamide E was first isolated as a toxic metabolite from Penicillium paraherquei . Further studies on its toxicity could provide valuable information for its safe use in medical applications.

Mechanism of Action

Target of Action

Paraherquamide E, a member of the paraherquamide family, primarily targets nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system. Paraherquamide E is a selective, competitive, cholinergic antagonist that distinguishes subtypes of cholinergic receptors .

Mode of Action

Paraherquamide E interacts with its targets, the nAChRs, by acting as a competitive antagonist . It selectively acts on the nematode L-type nAChRs over the N-type . This selectivity is believed to be due to the structural features of loop C, loop E, and loop F of the orthosteric receptor binding site .

Biochemical Pathways

The biochemical pathways affected by Paraherquamide E involve the cholinergic system . By acting as a competitive antagonist at nAChRs, Paraherquamide E disrupts normal cholinergic neurotransmission. This disruption leads to a potent, non-toxic paralysis of nematodes .

Result of Action

The primary result of Paraherquamide E’s action is the induction of paralysis in nematodes . This effect is due to its antagonistic action on nAChRs, disrupting normal neurotransmission and leading to paralysis .

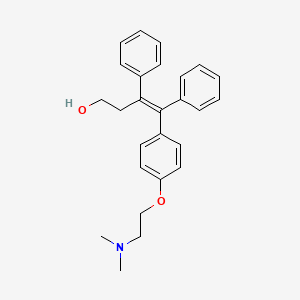

properties

IUPAC Name |

(1'S,6'S,7'R,8R,9'S)-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N3O4/c1-16-9-11-31-15-26-14-27(25(4,5)19(26)13-28(16,31)23(33)30(26)6)17-7-8-18-21(20(17)29-22(27)32)34-12-10-24(2,3)35-18/h7-8,10,12,16,19H,9,11,13-15H2,1-6H3,(H,29,32)/t16-,19-,26+,27+,28+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXXZRQPTAQILV-PYGUQFFJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN2C13CC4C(C5(CC4(C2)N(C3=O)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN2[C@]13C[C@@H]4[C@](C2)(C[C@@]5(C4(C)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)N(C3=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Paraherquamide E | |

Q & A

Q1: What is the insecticidal activity of Paraherquamide E and how does its structure relate to its potency?

A1: Paraherquamide E exhibits potent insecticidal activity, particularly against the hemipteran Oncopeltus fasciatus (milkweed bug). In a study screening various Paraherquamides, Paraherquamide E demonstrated the most potent activity with a LD50 of 0.089 µg/nymph []. While the exact mechanism of action remains unclear, structure-activity relationship studies suggest that the oxidative substitution at the C-16 position, a feature shared with Paraherquamide VM55597, might play a role in its enhanced insecticidal activity compared to other Paraherquamides [].

Q2: Can you describe the structural characteristics of Paraherquamide E obtained from spectroscopic data?

A2: Paraherquamide E (C28H35N3O4), also known as 14-deoxyparaherquamide A, possesses distinct structural features revealed by spectroscopic analyses []. Its structure includes two pyrrolidine rings adopting envelope conformations and a piperazine ring within the diazabicyclo[2.2.2]octan-3-one unit exhibiting a boat conformation. Additionally, two piperidine rings exist in distorted boat conformations [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B1139764.png)